molecular formula C20H10KN2O4- B12959921 Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)

Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)

Cat. No.: B12959921
M. Wt: 381.4 g/mol
InChI Key: HFLKNHAKPRXQEU-UHFFFAOYSA-L
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Description

Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is a complex organic compound that features a biquinoline core with carboxylate groups at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) typically involves the reaction of 2,2’-biquinoline with a suitable carboxylating agent under controlled conditions. . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions and proteins, altering their function and activity. For example, its anti-prion activity is believed to involve the inhibition of prion protein aggregation and the promotion of its degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monopotassium mono([2,2’-biquinoline]-4,4’-dicarboxylate) is unique due to its combination of a biquinoline core with carboxylate groups, which enhances its ability to form stable complexes with metal ions and participate in a variety of chemical reactions

Properties

Molecular Formula

C20H10KN2O4-

Molecular Weight

381.4 g/mol

IUPAC Name

potassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+1/p-2

InChI Key

HFLKNHAKPRXQEU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+]

Origin of Product

United States

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